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Compound of Interest

(S)-Tert-butyl (2-

aminopropyl)carbamate

Cat. No. B569187

Compound Name:

(S)-Tert-butyl (2-aminopropyl)carbamate, a chiral building block of significant interest in
medicinal chemistry, plays a pivotal role in the synthesis of complex molecular architectures for
drug discovery and development. This technical guide provides an in-depth overview of its
molecular structure, physicochemical properties, synthesis, and applications, with a focus on its
utility for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

(S)-Tert-butyl (2-aminopropyl)carbamate, also known by its IUPAC name tert-butyl N-[(2S)-2-
aminopropyl]carbamate, is a carbamate derivative featuring a stereocenter at the second
carbon of the propyl chain. This chirality is a crucial feature, as it allows for the synthesis of
stereochemically pure pharmaceuticals, which can lead to improved efficacy and reduced side
effects.[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name tert-butyl N-[(2S)-2-aminopropyl]carbamate[1]
CAS Number 121103-15-9[1]

Molecular Formula CsH1sN202[1]

Molecular Weight 174.24 g/mol [1]

SMILES CC(N)CNC(=0)OC(C)(C)CI1]

InChl Key UYNSYFDLTSSUNI-LURJTMIESA-NI[1]

Physicochemical and Spectroscopic Data

Detailed experimental data for the physicochemical properties of (S)-tert-butyl (2-
aminopropyl)carbamate are not widely available in the public domain. However,
computational predictions and data from related compounds provide valuable insights.

Table 2: Physicochemical Properties (Computed)

Property Value
XLogP3 0.4
Topological Polar Surface Area (TPSA) 64.35 A2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Spectroscopic Data:

While specific spectra for (S)-tert-butyl (2-aminopropyl)carbamate are not readily found, the
expected spectral characteristics can be inferred from analogous structures.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-
butyl group (a singlet around 1.4 ppm), the methyl group on the chiral center (a doublet), the
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methine proton at the chiral center, and the methylene protons adjacent to the nitrogen
atoms.

e 13C NMR: The carbon NMR spectrum would display distinct peaks for the carbons of the tert-
butyl group, the carbonyl carbon of the carbamate, and the three carbons of the propyl chain.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
N-H stretching of the primary amine and the carbamate, C=0 stretching of the carbamate,
and C-H stretching of the alkyl groups.

e Mass Spectrometry: The mass spectrum would show the molecular ion peak and
characteristic fragmentation patterns corresponding to the loss of the tert-butyl group and
other fragments.

Synthesis and Reactions

The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate typically involves the protection of
one of the amino groups of (S)-1,2-diaminopropane. A common synthetic strategy is the
reaction of (S)-1,2-diaminopropane with di-tert-butyl dicarbonate (Boc20) under controlled
conditions to achieve selective mono-protection.

General Experimental Protocol for Synthesis

Materials:

(S)-1,2-diaminopropane

Di-tert-butyl dicarbonate (Bocz20)

Dichloromethane (DCM) or other suitable aprotic solvent

Triethylamine (optional, as a base)

Procedure:

e Dissolve (S)-1,2-diaminopropane in a suitable solvent like dichloromethane and cool the
solution in an ice bath.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b569187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Slowly add a solution of di-tert-butyl dicarbonate (approximately 1 equivalent) in the same
solvent to the cooled diamine solution with stirring. The stoichiometry is critical to favor
mono-Boc protection.

o The reaction mixture is typically stirred at a low temperature for a few hours and then
allowed to warm to room temperature overnight.

e The reaction progress can be monitored by thin-layer chromatography (TLC).
e Upon completion, the reaction mixture is washed with water and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

« Purification is typically achieved by column chromatography on silica gel.

Key Chemical Reactions

The chemical reactivity of (S)-tert-butyl (2-aminopropyl)carbamate is primarily dictated by
the free primary amine and the Boc-protected amine.

o N-Alkylation and N-Arylation: The primary amine can readily undergo alkylation or arylation
reactions to introduce various substituents.

« Amide Bond Formation: The primary amine can be acylated with carboxylic acids, acid
chlorides, or activated esters to form amide bonds, a key reaction in peptide synthesis and
the construction of more complex molecules.

o Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under
acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the second
primary amine, allowing for further functionalization.[1]

Applications in Drug Development

(S)-Tert-butyl (2-aminopropyl)carbamate is a valuable chiral building block in the synthesis of
a variety of pharmaceutical agents, including those with anti-cancer and anti-viral (including
anti-AIDS) activities.[1] Its bifunctional nature, with one amine protected and the other free,
allows for sequential and controlled introduction of molecular complexity.
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While specific drug candidates synthesized directly from this building block are often
proprietary, its structural motif is incorporated into molecules designed to interact with specific
biological targets. The chirality of the molecule is paramount for achieving selective binding to
enzymes or receptors, which is a fundamental principle in modern drug design.

Role as a Chiral Linker and Scaffold

The diamine structure of (S)-tert-butyl (2-aminopropyl)carbamate makes it an excellent
candidate for use as a linker or scaffold in the design of novel therapeutics. After deprotection,
the resulting diamine can be used to connect two different pharmacophores, for instance, in the
development of PROTACSs (Proteolysis Targeting Chimeras) or other bifunctional molecules.

lllustrative Experimental Workflow in Drug Discovery

The general workflow for utilizing (S)-tert-butyl (2-aminopropyl)carbamate in a drug
discovery program is outlined below.

Synthesis of Building Block Molecular Elaboration Biological Evaluation

(S)-Tert-butyl

(S)-1,2-diaminopropane

(2-aminopropyl)carbamate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b569187#s-tert-butyl-2-aminopropyl-
carbamate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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